N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carboxamide
Description
N-[4-(2-bicyclo[221]heptanyl)-1,3-thiazol-2-yl]-2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carboxamide is a complex organic compound with a unique structure that combines bicyclic, thiazole, oxazole, and pyrrolidine moieties
Properties
IUPAC Name |
N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-11-7-17(25-22-11)16-3-2-6-23(16)19(24)21-18-20-15(10-26-18)14-9-12-4-5-13(14)8-12/h7,10,12-14,16H,2-6,8-9H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBLKZPOYGLLFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2C(=O)NC3=NC(=CS3)C4CC5CCC4C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiazole and oxazole rings, followed by the introduction of the bicyclo[2.2.1]heptane and pyrrolidine moieties. Common synthetic routes may involve:
Cyclization Reactions: Formation of the thiazole and oxazole rings through cyclization reactions involving appropriate precursors.
Coupling Reactions: Introduction of the bicyclo[2.2.1]heptane and pyrrolidine moieties through coupling reactions such as Suzuki or Stille coupling.
Amidation: Final step involves the formation of the carboxamide linkage through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its structural properties may be exploited in the development of new materials with specific electronic or mechanical properties.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, depending on the compound’s application. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic thiazole and oxazole derivatives, as well as pyrrolidine-based molecules. Examples include:
Uniqueness
What sets N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carboxamide apart is its combination of multiple heterocyclic rings and a bicyclic structure, which imparts unique chemical and physical properties. This makes it a versatile compound for various applications in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
